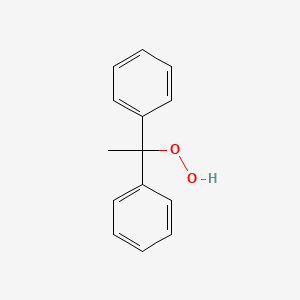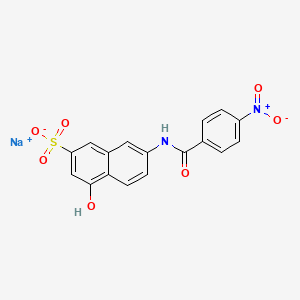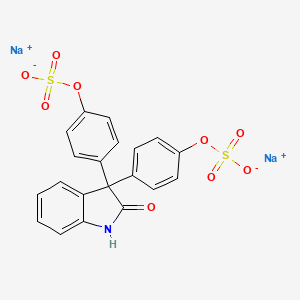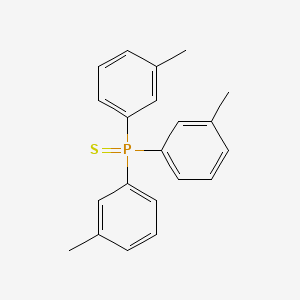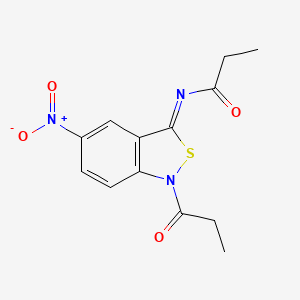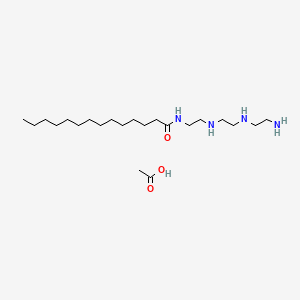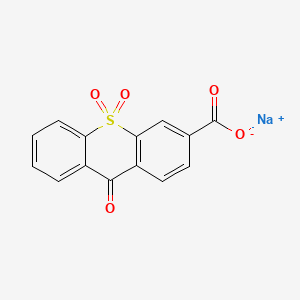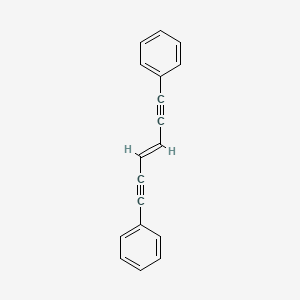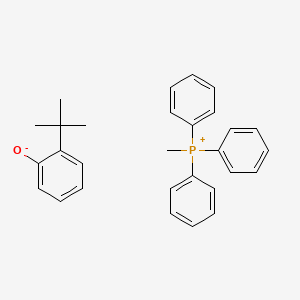
2-tert-butylphenolate;methyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butylphenolate;methyl(triphenyl)phosphanium is a compound that combines the properties of both phenolate and phosphonium groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions. It is often used in laboratory research and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of tert-butylphenol with methyl(triphenyl)phosphonium bromide. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The reaction conditions include maintaining the temperature at around 0°C to room temperature and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reactors and more efficient mixing and temperature control systems to ensure the reaction proceeds smoothly and efficiently. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-butylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenolates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-tert-butylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-tert-butylphenolate;methyl(triphenyl)phosphanium involves its interaction with various molecular targets. The phenolate group can act as a nucleophile, participating in reactions with electrophiles. The phosphonium group can stabilize reaction intermediates and facilitate various chemical transformations. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
2-tert-butylphenolate;methyl(triphenyl)phosphanium is unique due to the presence of both phenolate and phosphonium groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile reagent in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
94231-01-3 |
|---|---|
Molekularformel |
C29H31OP |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
2-tert-butylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C10H14O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-10(2,3)8-6-4-5-7-9(8)11/h2-16H,1H3;4-7,11H,1-3H3/q+1;/p-1 |
InChI-Schlüssel |
UEYSYSNSBMMXKE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


